4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine
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Overview
Description
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. The introduction of fluorine atoms into organic molecules often results in significant changes in their chemical and physical properties, making them valuable in various scientific and industrial applications. Fluorinated compounds are known for their enhanced stability, lipophilicity, and bioavailability, which are desirable traits in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a fluorine source, such as sodium fluoride or potassium fluoride, reacts with a suitable piperidine precursor under basic conditions . The reaction conditions often include the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile to facilitate the substitution process.
Industrial Production Methods
Industrial production of fluorinated piperidines may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) can also be employed in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium fluoride or potassium fluoride in polar aprotic solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated derivatives .
Scientific Research Applications
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinity and selectivity.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in drug design and development.
Mechanism of Action
The mechanism of action of 4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine depends on its specific application. In biological systems, fluorinated compounds often interact with molecular targets such as enzymes, receptors, and ion channels. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules . These interactions can modulate the activity of the target proteins and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropiperidine
- 3-fluoropiperidine
- 4-fluoropyridine
- 2,2,3,3,4,5,5,6,6-(2)H)piperidine
Uniqueness
4-fluoro(2,2,3,3,4,5,5,6,6-(2)H)piperidine is unique due to the specific positioning of the fluorine atom on the piperidine ring. This positioning can significantly influence its chemical reactivity and biological activity compared to other fluorinated piperidines and pyridines
Properties
Molecular Formula |
C5H10FN |
---|---|
Molecular Weight |
112.19 g/mol |
IUPAC Name |
2,2,3,3,4,5,5,6,6-nonadeuterio-4-fluoropiperidine |
InChI |
InChI=1S/C5H10FN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2/i1D2,2D2,3D2,4D2,5D |
InChI Key |
QBLLOOKBLTTXHB-UHUJFCCWSA-N |
Isomeric SMILES |
[2H]C1(C(NC(C(C1([2H])F)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CNCCC1F |
Origin of Product |
United States |
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